2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester
Overview
Description
“2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C9H8ClNO2S . It appears as a powder or liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8ClNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a molecular weight of 201.63 .Scientific Research Applications
Synthesis Methods
- New Synthesis Methods : Research by Santilli, Kim, and Wanser (1971) describes a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting a broader context for synthesizing related compounds (Santilli, Kim & Wanser, 1971).
- Advanced Synthesis Techniques : A 2019 study by Grozav et al. delves into the synthesis of thieno[2,3-b]pyrrole carboxylic and dicarboxylic acids, demonstrating advanced techniques in the chemical synthesis of related compounds (Grozav et al., 2019).
- Ethyl Esters Synthesis : Tumkevicius and Kaminskas (2003) explored the synthesis and properties of ethyl esters of 4-dialkylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic acids, which relates to the broader category of thieno[2,3-d]pyrimidine derivatives (Tumkevicius & Kaminskas, 2003).
Biological Activity
- Apoptosis-Inducing Agents : In 2020, Gad et al. discovered new apoptosis-inducing agents for breast cancer based on ethyl esters of benzothiophene derivatives, which shows the potential biomedical applications of similar compounds (Gad et al., 2020).
Chemical Properties and Transformations
- Chemical Transformations : A study by Raghavendra et al. (2006) focused on the synthesis of thieno[2,3-b]quinoline carboxylic acids and alkyl esters, including their antibacterial activity. This demonstrates the chemical versatility and potential applications of similar thieno compounds (Raghavendra, Naik & Sherigara, 2006).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHZVYDWBMTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469261 | |
Record name | 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-01-1 | |
Record name | 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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